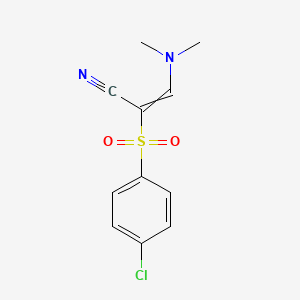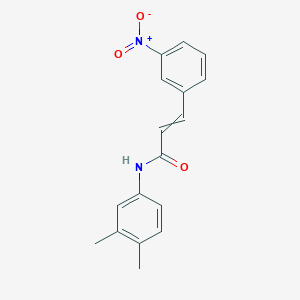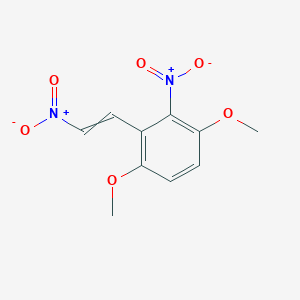
Lithium metavanadate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium metavanadate (LiVO3) is an inorganic compound that belongs to the family of vanadates. It is known for its monoclinic pyroxene-type structure at ambient conditions
Métodos De Preparación
Lithium metavanadate can be synthesized through several methods. One common approach involves the reaction of lithium carbonate (Li2CO3) with vanadium pentoxide (V2O5) at high temperatures. The reaction typically occurs in a solid-state process, where the reactants are mixed and heated to around 700-800°C . Another method involves the hydrothermal synthesis, where lithium hydroxide (LiOH) and ammonium metavanadate (NH4VO3) are reacted in an aqueous solution under high pressure and temperature . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
Lithium metavanadate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In redox reactions, it can act as both an oxidizing and reducing agent, depending on the reaction conditions . Common reagents used in these reactions include lithium salts, vanadium oxides, and other metal ions. For example, in the presence of sodium ions, this compound can form mixed vanadates such as Na5V12O32 and KV5O13 . These reactions often result in the formation of complex vanadium oxide compounds with unique electrochemical properties.
Aplicaciones Científicas De Investigación
Lithium metavanadate has a wide range of scientific research applications. In the field of energy storage, it is used as a cathode material for lithium-ion batteries due to its high capacity and structural stability . Its unique ionic conductivity and ability to undergo redox reactions make it an ideal candidate for battery applications. In catalysis, this compound is used as a catalyst for various chemical reactions, including the oxidation of organic compounds .
Mecanismo De Acción
The mechanism of action of lithium metavanadate involves its ability to undergo redox reactions and interact with various molecular targets. In lithium-ion batteries, it acts as an intercalation compound, allowing lithium ions to move in and out of its crystal structure during charge and discharge cycles . This process is facilitated by the unique arrangement of vanadium and oxygen atoms in its structure, which provides pathways for ion migration. In catalysis, this compound can activate molecular oxygen and other oxidizing agents, leading to the formation of reactive intermediates that drive chemical reactions .
Comparación Con Compuestos Similares
Lithium metavanadate can be compared with other vanadium-based compounds, such as vanadium pentoxide (V2O5), lithium vanadium phosphate (Li3V2(PO4)3), and sodium metavanadate (NaVO3). While all these compounds share similar redox properties, this compound is unique in its structural stability and ionic conductivity . Vanadium pentoxide, for example, is known for its high specific energy but suffers from structural instability during cycling . Lithium vanadium phosphate, on the other hand, offers good electrochemical performance but requires complex synthesis methods . Sodium metavanadate is another similar compound, but it has different ionic conductivity and electrochemical properties compared to this compound .
Propiedades
Fórmula molecular |
LiO3V |
|---|---|
Peso molecular |
105.9 g/mol |
Nombre IUPAC |
lithium;oxido(dioxo)vanadium |
InChI |
InChI=1S/Li.3O.V/q+1;;;-1; |
Clave InChI |
RFTQTGQBTZMPCM-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[O-][V](=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)
![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)



![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)



![4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline](/img/structure/B11726366.png)
![2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)
